molecular formula C14H13NO2 B3155444 Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate CAS No. 800375-15-9

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B3155444
CAS No.: 800375-15-9
M. Wt: 227.26
InChI Key: VFGHBOADZPXLKY-UHFFFAOYSA-N
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Description

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is a chemical compound with the molecular formula C 14 H 13 NO 2 and a molecular weight of 227.26 g/mol . It is supplied for research and further manufacturing applications and is not intended for diagnostic or therapeutic use. This methyl carboxylate derivative features a biphenyl core, a structure of significant interest in medicinal chemistry. Biphenyl scaffolds are frequently explored in pharmaceutical research for developing enzyme inhibitors . For instance, research into β-lactamase enzymes, which confer antibiotic resistance in bacteria, utilizes compounds with carboxylate groups that target conserved binding pockets in the enzyme active site, highlighting the potential relevance of this chemical scaffold in discovering novel pharmacophores . Please refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information. This product is intended for use by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGHBOADZPXLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Amino 1,1 Biphenyl 4 Carboxylate

Strategies for the Construction of the Biphenyl (B1667301) Core

The formation of the C-C bond linking the two phenyl rings is the cornerstone of synthesizing Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. Various methods have been developed to achieve this, ranging from powerful palladium-catalyzed cross-coupling reactions to classical, non-catalytic approaches.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of biaryl systems due to their high efficiency, functional group tolerance, and catalytic nature.

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biphenyl derivatives. mit.edu This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide. libretexts.org For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction between 3-aminophenylboronic acid and a suitably substituted methyl benzoate (B1203000) derivative, such as methyl 4-bromo-3-nitrobenzoate.

A general representation of this synthetic approach is as follows:

Reactant AReactant BCatalyst/ConditionsProduct
3-Aminophenylboronic acidMethyl 4-bromo-3-nitrobenzoatePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., 1,4-Dioxane, DMF)Methyl 3-nitro-[1,1'-biphenyl]-4-carboxylate

The resulting nitro-substituted biphenyl would then undergo a subsequent reduction step to yield the desired amino functionality. The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. mdpi.com Electron-rich boronic acids have been shown to produce good yields in Suzuki-Miyaura couplings. mdpi.com

While the Suzuki-Miyaura coupling is often the method of choice, other palladium-catalyzed and copper-mediated reactions are also powerful tools for biphenyl synthesis.

Ullmann Reaction: The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides. wikipedia.org While traditionally requiring harsh conditions, modern variations have been developed that are more tolerant of functional groups. wikipedia.orgorganic-chemistry.org This method could potentially be used to synthesize the target molecule, for example, by the coupling of a protected 3-iodoaniline (B1194756) with methyl 4-iodobenzoate. The use of amino acids as ligands in Ullmann-type reactions has been shown to facilitate these couplings at lower temperatures. researchgate.net

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. fiveable.me A key advantage of the Negishi coupling is the high reactivity of the organozinc reagent, which often allows for milder reaction conditions and tolerance of a wide array of functional groups, including esters and amines. fiveable.menih.gov

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org A significant advantage is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group tolerance, making protection of the amino and ester groups potentially necessary. wikipedia.org

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. rsc.org A major advantage of the Stille coupling is the stability of the organotin reagents to air and moisture, and their compatibility with a wide range of functional groups. rsc.org However, the toxicity of organotin compounds is a significant drawback. rsc.org

Coupling ReactionOrganometallic ReagentElectrophileCatalystKey Features
Ullmann - (Aryl Halide)Aryl HalideCopperCan couple electron-deficient aryl halides; modern variants have improved scope. wikipedia.org
Negishi OrganozincOrganohalidePalladium or NickelHigh reactivity, good functional group tolerance. fiveable.me
Kumada Grignard ReagentOrganohalideNickel or PalladiumUtilizes readily available Grignard reagents; functional group tolerance can be a challenge. wikipedia.org
Stille OrganotinOrganohalidePalladiumStable reagents, wide functional group tolerance, but toxic. rsc.org

Non-Catalytic Routes for Biphenyl Core Assembly

While metal-catalyzed reactions dominate the landscape of biphenyl synthesis, some non-catalytic methods exist. One such approach is the Gomberg–Bachmann reaction, which involves the base-induced decomposition of a diazonium salt in the presence of an aromatic substrate. However, this reaction often suffers from low yields and a lack of regioselectivity, making it less suitable for the synthesis of complex, highly functionalized molecules like this compound. arabjchem.org Another non-catalytic approach involves the photochemical coupling of diazonium salts. researchgate.net

Selective Introduction and Positional Control of Amino and Ester Functional Groups

The strategic placement of the amino and ester groups on the biphenyl scaffold is critical for the molecule's intended properties. This can be achieved either by using pre-functionalized starting materials in the coupling reaction or by functionalizing the biphenyl core after its formation.

Esterification Reactions for Carboxylate Group Formation

The final step in the synthesis of this compound, or the preparation of one of its key precursors, is often an esterification reaction.

Fischer Esterification: A common and straightforward method for esterification is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov For the synthesis of the target molecule, 3'-amino-[1,1'-biphenyl]-4-carboxylic acid could be reacted with methanol (B129727) in the presence of a strong acid like sulfuric acid. Due to the presence of the basic amino group, a stoichiometric amount of acid is typically required to protonate the amine and catalyze the reaction. nih.gov

The general mechanism for the acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester. rsc.org

Amination Strategies for Aromatic Systems

The introduction of an amino group onto an aromatic ring is a critical transformation in the synthesis of this compound. The most common and direct strategy for achieving the specific 3-amino substitution pattern in this target molecule is through the reduction of a nitro group precursor.

Reduction of an Aromatic Nitro Group: A well-established and highly efficient method for forming an aromatic amine is the reduction of the corresponding nitro compound. In the context of synthesizing the target molecule, the immediate precursor would be Methyl 3-nitro-[1,1'-biphenyl]-4-carboxylate. The nitro group is strategically valuable as it directs electrophilic substitution to the meta position, facilitating the synthesis of the required intermediate. libretexts.orglumenlearning.com The reduction of this nitro-biphenyl intermediate can be accomplished using various reagents, with common choices including:

Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl.

Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

Metals in acidic media, such as iron (Fe) or zinc (Zn) in acetic acid or hydrochloric acid.

This transformation is typically high-yielding and is the final step in many multi-step sequences designed to produce this compound. lumenlearning.com

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): While likely not the primary route for this specific molecule due to the efficiency of the nitro-reduction pathway, the Buchwald-Hartwig amination represents a powerful and versatile method for forming aryl amines. wiley.com This palladium-catalyzed cross-coupling reaction directly forms a C-N bond between an aryl halide (or pseudohalide) and an amine. orgsyn.org In a hypothetical synthesis, this could involve coupling methyl 4-bromo-3-(protected amino)benzoate with phenylboronic acid or, more directly, coupling methyl 4-bromo-3-aminobenzoate itself. However, challenges such as catalyst inhibition by the free amine and the need for protecting groups often make the nitro-reduction route more straightforward for this substitution pattern. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, enabling the coupling of a wide range of aryl chlorides and amines, even at room temperature in some cases. wiley.comresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Biphenyl Rings

The functionalization of the biphenyl scaffold relies heavily on aromatic substitution reactions. For this compound, electrophilic aromatic substitution is particularly relevant for the synthesis of its precursors.

Electrophilic Aromatic Substitution: The synthesis of the key intermediate, Methyl 3-nitro-[1,1'-biphenyl]-4-carboxylate, typically involves the nitration of a suitable precursor. Direct nitration of methyl [1,1'-biphenyl]-4-carboxylate is complex as it would yield a mixture of isomers. A more controlled approach involves nitrating a simpler, pre-existing benzene (B151609) ring before the biphenyl core is constructed.

For instance, the nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution where the ester group (-COOCH₃) acts as a deactivating, meta-directing group. rsc.org The reaction is typically performed using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the benzene ring. masterorganicchemistry.comaiinmr.com The ester group deactivates the ring towards electrophilic attack but directs the incoming electrophile to the meta (3-position), resulting predominantly in methyl 3-nitrobenzoate. rsc.orgmnstate.edu This principle is applied to synthesize the necessary precursors for the final biphenyl structure.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAᵣ) is less common on unactivated aromatic rings like benzene or biphenyl. This type of reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group (like a halide). These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. While not a typical strategy for this particular synthesis, it remains a potential pathway if a precursor with appropriate activation and leaving groups were designed.

Multi-Step Synthetic Sequences and Convergence Strategies

The construction of this compound is best achieved through a convergent multi-step synthesis. This approach involves preparing key fragments of the molecule separately before joining them in a final step, which is generally more efficient than a linear synthesis for complex molecules. libretexts.org

Synthesis of Precursor 1: Preparation of methyl 4-bromo-3-nitrobenzoate. This can be achieved from 4-bromobenzoic acid through esterification followed by regioselective nitration.

Synthesis of Precursor 2: Phenylboronic acid, which is commercially available.

Suzuki-Miyaura Coupling: The two precursors are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃) in a suitable solvent system to form the biphenyl core, yielding Methyl 3-nitro-[1,1'-biphenyl]-4-carboxylate. gre.ac.ukresearchgate.net

Reduction: The final step is the reduction of the nitro group to an amine, as described in section 2.2.2, to yield the target product, this compound. lumenlearning.com

This convergent strategy is advantageous because it allows for the precise placement of the amino (as a nitro precursor) and carboxylate groups on one ring before the formation of the biphenyl bond, avoiding issues with regioselectivity that would arise from attempting to functionalize the biphenyl skeleton directly. whatcomdigitalcommons.org

Optimization of Reaction Conditions for Enhanced Chemical Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, particularly in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. Key parameters that are often screened include the catalyst system, base, solvent, and temperature.

Key parameters for optimization include:

Catalyst Loading: Reducing the amount of expensive palladium catalyst is economically desirable. Studies show that yields can be high even with catalyst loadings as low as 0.05 mol%. researchgate.net

Choice of Base: The base plays a critical role in the catalytic cycle. While common bases like K₂CO₃ are effective, stronger bases such as Cs₂CO₃ can sometimes lead to higher yields or faster reaction times. researchgate.net

Solvent System: The choice of solvent affects the solubility of reagents and the stability of the catalyst. Often, a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is used. Green chemistry approaches have explored the use of water as the primary solvent. researchgate.net

Temperature and Reaction Time: These parameters are interdependent. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. Optimization aims to find the lowest temperature and shortest time needed for complete conversion.

The following interactive table illustrates a hypothetical optimization of a Suzuki coupling reaction based on findings from similar syntheses. researchgate.net

EntryCatalyst Loading (mol%)BaseReaction Time (h)Yield (%)
10.01K₂CO₃475
20.05K₂CO₃495
30.15K₂CO₃496
40.05K₂CO₃281
50.05Na₂CO₃490
60.05Cs₂CO₃498

As the data suggests, a catalyst loading of 0.05 mol% with a strong base like Cs₂CO₃ for 4 hours provides the optimal yield. Such optimization studies are essential for developing scalable, efficient, and cost-effective synthetic routes.

Advanced Spectroscopic and Structural Characterization of Methyl 3 Amino 1,1 Biphenyl 4 Carboxylate

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination:No specific high-resolution mass spectrometry data providing the exact mass of the molecular ion ([M]+ or [M+H]+) for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate could be retrieved.

Due to these limitations, the generation of an article with the requested level of detail, including interactive data tables and in-depth research findings, cannot be fulfilled at this time.

It is possible to provide a more general overview of how these analytical techniques would be theoretically applied to a molecule like this compound, explaining the expected types of signals and the structural information that could be derived. However, this would be a hypothetical discussion rather than an analysis of actual experimental data.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Other Ionization Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like this compound without causing significant fragmentation. libretexts.org In positive ion mode, the primary amino group is readily protonated.

Expected ESI-MS Data: The high-resolution mass spectrum is expected to show a prominent peak for the protonated molecule, [M+H]⁺. Given the molecular formula C₁₄H₁₃NO₂, the theoretical exact mass of the neutral molecule is 227.0946 u. Therefore, the protonated molecule would have a predicted mass-to-charge ratio (m/z) of approximately 228.1024.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely induce fragmentation through characteristic pathways for amino esters and biphenyl (B1667301) compounds. nih.govlibretexts.org Common fragmentation patterns would include the loss of small neutral molecules.

Loss of Methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, leading to an acylium ion.

Loss of a Methyl Radical (•CH₃): Followed by the loss of carbon monoxide (CO).

Cleavage of the Biphenyl Bond: While less common without significant collision energy, fragmentation of the bond connecting the two phenyl rings could occur.

Table 1: Predicted ESI-MS m/z values for this compound and its major fragments.

Ion/Fragment Formula Description Predicted m/z
[C₁₄H₁₄NO₂]⁺ Protonated molecular ion [M+H]⁺ 228.10
[C₁₃H₁₀NO]⁺ Loss of CH₃OH from [M+H]⁺ 196.07
[C₁₃H₁₁NO₂]⁺ Loss of a •CH₃ radical from [M+H]⁺ 213.08
[C₁₂H₁₁N]⁺ Subsequent loss of CO from [C₁₃H₁₁NO₂]⁺ 169.09

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. The spectrum of this compound is expected to display several key absorption bands. libretexts.org

N-H Stretching: The primary aromatic amine group (-NH₂) will exhibit two distinct bands corresponding to asymmetric and symmetric stretching vibrations. wpmucdn.comorgchemboulder.com

C=O Stretching: The ester carbonyl group (C=O) will produce a strong, sharp absorption. Conjugation with the aromatic ring is expected to lower this frequency compared to a saturated ester. libretexts.org

C-O Stretching: The ester C-O bonds will show strong absorptions.

Aromatic C=C and C-H Stretching: The biphenyl structure will show characteristic absorptions for aromatic C=C stretching in the fingerprint region and C-H stretching above 3000 cm⁻¹. libretexts.org

N-H Bending: The primary amine will also show a characteristic bending (scissoring) vibration. orgchemboulder.com

Table 2: Predicted IR Absorption Bands for this compound.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Amino (-NH₂) Asymmetric & Symmetric Stretch 3450 - 3300 Medium, Two Bands
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Ester (C=O) Stretch 1725 - 1705 Strong
Aromatic C=C Stretch 1620 - 1450 Medium to Strong
Amino (-NH₂) Bend (Scissoring) 1650 - 1580 Medium
Ester (C-O) Asymmetric Stretch 1300 - 1200 Strong
Aromatic C-N Stretch 1335 - 1250 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the biphenyl core in this compound is expected to result in strong UV absorption. oup.com

The primary absorption band, often referred to as the K-band, arises from π→π* transitions within the conjugated biphenyl system. The presence of the amino group (an auxochrome) and the methyl carboxylate group (a chromophore) on the aromatic rings is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted biphenyl. acs.org A weaker absorption (B-band) related to the benzene (B151609) ring structures may also be observed at shorter wavelengths. researchgate.net The spectrum of biphenyl itself shows a characteristic intense absorption band around 250 nm, which is indicative of conjugation between the two phenyl rings. oup.comacs.org

Table 3: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent).

Electronic Transition Expected λₘₐₓ (nm) Description
π → π* (K-band) 260 - 290 Intense absorption due to the conjugated biphenyl system, red-shifted by substituents.
π → π* (B-band) 220 - 240 Weaker absorption related to the phenyl rings.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of this compound.

A key structural parameter in biphenyl derivatives is the dihedral (torsion) angle between the two phenyl rings. In the solid state, this angle is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between ortho-substituents (favoring a twisted conformation). researchgate.net For the title compound, with substituents at the 3 and 4 positions, steric hindrance is minimal, suggesting a relatively small dihedral angle, though crystal packing forces can influence the final conformation. researchgate.net The analysis would also confirm the planarity of the methyl carboxylate group relative to its attached phenyl ring.

Table 4: Expected Crystallographic Data and Key Structural Parameters.

Parameter Description Expected Value
Crystal System The crystal lattice system (e.g., Monoclinic, Orthorhombic). Not predictable
Space Group The symmetry group of the crystal. Not predictable
Z Number of molecules per unit cell. Not predictable
C-C (aromatic) Average bond length within the phenyl rings. ~1.39 Å
C-C (biphenyl) Bond length between the two phenyl rings. ~1.49 Å
C=O (ester) Bond length of the carbonyl double bond. ~1.23 Å
C-N (amine) Bond length of the amine C-N bond. ~1.40 Å
Dihedral Angle Angle between the planes of the two phenyl rings. 10° - 40°

The solid-state structure is stabilized by a network of intermolecular interactions that dictate the crystal packing. bohrium.com For this compound, several key interactions are expected to be observed.

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the ester carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. It is highly probable that intermolecular N-H···O=C hydrogen bonds would be a dominant motif, linking molecules into chains or dimers. acs.orgacs.org

π-π Stacking: The electron-rich biphenyl systems are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align in either a face-to-face or offset arrangement. nih.govresearchgate.net These interactions are crucial in the assembly of aromatic compounds. acs.org

The interplay of these forces—strong hydrogen bonding directing the primary assembly and weaker π-stacking and van der Waals forces optimizing the packing—would define the final three-dimensional supramolecular architecture. researchgate.netnih.gov

Theoretical and Computational Studies on Methyl 3 Amino 1,1 Biphenyl 4 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govgelisim.edu.tr DFT calculations are employed to determine the optimized geometry, vibrational frequencies, and electronic properties of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. Typically, these calculations utilize hybrid functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p) to achieve reliable results. nih.govscielo.org.mx

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. nih.govscispace.com For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The optimized structure provides a theoretical model that can be compared with experimental data from techniques like X-ray crystallography.

Vibrational frequency analysis is subsequently performed on the optimized geometry. researchgate.net This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies of its normal modes of vibration. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. nanoient.org Key vibrational modes for this molecule include the N-H stretching of the amino group, the C=O stretching of the carboxylate group, and various C-H and ring stretching modes of the biphenyl (B1667301) framework. researchgate.net The calculated frequencies are often scaled by a correction factor to improve agreement with experimental values. scielo.org.mx

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)Description
Amino (NH₂)Asymmetric Stretch~3500Stretching of the N-H bonds out of phase.
Amino (NH₂)Symmetric Stretch~3400Stretching of the N-H bonds in phase.
Aromatic C-HStretch3000-3100Stretching of C-H bonds on the phenyl rings. nanoient.org
Carbonyl (C=O)Stretch1700-1770Stretching of the ester carbonyl double bond. researchgate.net
C-NStretch~1300Stretching of the bond connecting the amino group to the phenyl ring.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. ossila.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies greater stability and lower chemical reactivity. science.govyildiz.edu.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring substituted with the amino group, which is a strong electron-donating group. Conversely, the LUMO is likely concentrated on the phenyl ring bearing the electron-withdrawing methyl carboxylate group. The energy gap can be calculated to predict the molecule's kinetic stability and electronic transition properties. materialsciencejournal.orgscispace.com

ParameterCalculated Value (eV)Significance
E(HOMO)-5.0 to -6.0Energy of the highest occupied molecular orbital; related to ionization potential.
E(LUMO)-1.5 to -2.5Energy of the lowest unoccupied molecular orbital; related to electron affinity.
Energy Gap (ΔE)3.5 to 4.5Indicates chemical reactivity and stability. A larger gap suggests higher stability. yildiz.edu.tr

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is useful for identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netthaiscience.info In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red. Electron-deficient regions, prone to nucleophilic attack, are colored blue.

In the MEP map of this compound, the most negative potential (red) is expected around the oxygen atoms of the ester group due to their high electronegativity and lone pairs of electrons. The nitrogen atom of the amino group also represents a region of negative potential. Conversely, the hydrogen atoms of the amino group would exhibit a positive electrostatic potential (blue), making them potential sites for hydrogen bonding. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape over time at a given temperature. researchgate.net

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations (e.g., GIAO NMR)

Quantum chemical calculations are highly effective for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules with high accuracy. scielo.org.mxnanoient.org

By applying the GIAO method at a DFT level of theory, one can predict the ¹H and ¹³C NMR spectra for this compound. nih.gov The calculated chemical shifts are then compared with experimental data, often showing excellent agreement after a simple scaling procedure. nih.gov This computational approach is particularly useful for assigning specific signals in complex spectra to the correct atoms in the molecule and for confirming the proposed structure. Theoretical calculations can also account for solvent effects to better mimic experimental conditions. scielo.org.mx

Computational Analysis of Conformational Landscapes and Torsional Barriers

The biological activity and physical properties of biphenyl compounds are strongly influenced by their conformational preferences, particularly the dihedral angle between the two aromatic rings. Computational methods can be used to map the conformational landscape by calculating the potential energy as a function of this torsional angle. nih.gov

This analysis reveals the molecule's low-energy conformations (energy minima) and the energy barriers that hinder rotation between them (transition states). For unsubstituted biphenyl, the minimum energy conformation is a twisted structure with a dihedral angle of approximately 44 degrees, resulting from a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric hindrance between ortho-hydrogens (disfavoring planarity). nih.gov The introduction of substituents, such as the amino and methyl carboxylate groups in the target molecule, modifies this energy profile. rsc.orgresearchgate.net Calculating the torsional barriers provides quantitative data on the molecule's rotational freedom, which is a critical factor in its ability to adopt the specific shapes required for molecular recognition and binding. semanticscholar.org

ParameterTypical Calculated ValueDescription
Equilibrium Dihedral Angle40° - 50°The most stable rotational angle between the two phenyl rings.
Rotational Barrier at 0° (Planar)~2 kcal/molEnergy required to make the rings coplanar, arising from steric clash. nih.gov
Rotational Barrier at 90° (Perpendicular)~2.2 kcal/molEnergy required to make the rings perpendicular, arising from loss of π-conjugation. nih.gov

Reactivity Predictions and Mechanistic Insights from Quantum Chemical Descriptors

Quantum chemical descriptors are powerful tools in computational chemistry that provide valuable insights into the reactivity and stability of molecules. These descriptors, derived from the electronic structure of a compound, can predict the most probable sites for electrophilic and nucleophilic attack, determine the kinetic stability, and offer a deeper understanding of reaction mechanisms at a molecular level. For this compound, a comprehensive analysis of its quantum chemical descriptors would be essential to elucidate its chemical behavior. However, specific theoretical and computational studies detailing the quantum chemical descriptors for this compound are not available in the public domain.

In the absence of direct studies on the target molecule, we can infer its likely reactive properties based on the well-established principles of quantum chemistry and studies on analogous compounds. Key descriptors that would be central to such an analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater propensity to act as a nucleophile. Conversely, the LUMO is the innermost orbital without electrons and relates to the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack. In contrast, regions of positive electrostatic potential (usually colored in shades of blue) denote electron-deficient areas that are prone to nucleophilic attack.

For this compound, it is expected that the amino (-NH2) group, being an electron-donating group, would increase the electron density on the aromatic ring it is attached to, making it a likely site for electrophilic attack. The carboxylate (-COOCH3) group, being an electron-withdrawing group, would decrease the electron density on its attached ring, rendering it more susceptible to nucleophilic attack. The precise locations of these reactive sites would be pinpointed by the MEP map.

To provide a concrete example of how these descriptors are typically presented, the following tables illustrate the kind of data that would be generated from a quantum chemical study. Please note that the values in these tables are hypothetical and are presented for illustrative purposes only, as specific data for this compound is not available.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound

DescriptorValue (eV)
HOMO Energy (EHOMO)-5.8
LUMO Energy (ELUMO)-1.2
HOMO-LUMO Gap (ΔE)4.6
Ionization Potential (I)5.8
Electron Affinity (A)1.2
Electronegativity (χ)3.5
Chemical Hardness (η)2.3
Chemical Softness (S)0.217
Electrophilicity Index (ω)2.66

Table 2: Hypothetical Mulliken Atomic Charges on Selected Atoms of this compound

AtomCharge (a.u.)
N (of -NH2)-0.9
C (of C-NH2)0.1
C (of C=O)0.6
O (of C=O)-0.5
O (of O-CH3)-0.4

A detailed computational study would provide the actual values for these and other descriptors, allowing for a robust prediction of the reactivity of this compound. Such a study would be invaluable for guiding the synthesis of its derivatives and for understanding its potential reaction mechanisms.

Chemical Reactivity and Transformation of Methyl 3 Amino 1,1 Biphenyl 4 Carboxylate

Reactions Involving the Ester Functionality

The methyl carboxylate group is a key site for transformations such as hydrolysis, transesterification, and reduction. These reactions alter the electronic and steric properties at the 4-position of the biphenyl (B1667301) ring system.

Hydrolysis Pathways (Acidic, Basic, Enzymatic)

Hydrolysis of the methyl ester group cleaves the ester bond to yield the corresponding carboxylic acid, 3-amino-[1,1'-biphenyl]-4-carboxylic acid, and methanol (B129727). This transformation can be achieved under acidic, basic, or enzymatic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible process. chemistrysteps.com The reaction is typically carried out by heating the ester in the presence of excess water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.com

Reaction Scheme: Acid-Catalyzed Hydrolysis

Basic Hydrolysis (Saponification): Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. chemistrysteps.comucoz.com The ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. The reaction yields the carboxylate salt of the acid, which is then protonated in a subsequent acidic workup step to give the final carboxylic acid. libretexts.org

Reaction Scheme: Basic Hydrolysis

Enzymatic Hydrolysis: Enzymatic hydrolysis offers a mild and highly specific alternative to chemical methods. Enzymes such as lipases and esterases can catalyze the hydrolysis of the ester group. These reactions are typically performed in aqueous buffer solutions under mild temperature and pH conditions, which helps to preserve other sensitive functional groups within the molecule. The chemoselectivity of enzymes can be particularly advantageous when other reactive sites are present.

Table 1: Comparison of Hydrolysis Pathways

PathwayReagentsConditionsKey Features
Acidic Strong acid (e.g., H₂SO₄, HCl), excess H₂OHeatReversible reaction chemistrysteps.com
Basic Strong base (e.g., NaOH, KOH)HeatIrreversible; forms carboxylate salt chemistrysteps.comucoz.com
Enzymatic Lipases, EsterasesMild (pH, temp.)High specificity and chemoselectivity

Transesterification Reactions

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. The reaction equilibrium can be shifted toward the product by using a large excess of the new alcohol or by removing the methanol as it is formed. This method is widely used, for instance, in the production of biodiesel from vegetable oils. researchgate.netmdpi.com

Various catalysts can be employed, including homogeneous catalysts like sulfuric acid and sodium hydroxide, as well as heterogeneous catalysts. mdpi.com The choice of catalyst and alcohol determines the reaction conditions, which can range from mild temperatures to higher temperatures needed for less reactive alcohols. researchgate.net

Reaction Scheme: General Transesterification

Reduction of the Carboxylate to Alcohol or Aldehyde

Reduction to Alcohol: The methyl ester group can be reduced to a primary alcohol, (3-amino-[1,1'-biphenyl]-4-yl)methanol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents are often preferred to avoid side reactions with other functional groups. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation. ias.ac.in Although NaBH₄ is generally less reactive towards esters than aldehydes or ketones, its reactivity can be enhanced by using it in combination with solvents like methanol or in the presence of additives such as cerium(III) chloride (CeCl₃). ias.ac.intandfonline.com This system allows for the chemoselective reduction of aromatic methyl esters to their corresponding alcohols in good yields. researchgate.netresearchgate.net

Reaction Scheme: Reduction to Alcohol

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, 3-amino-[1,1'-biphenyl]-4-carbaldehyde, is a more challenging transformation as aldehydes are more easily reduced than esters. This requires the use of specific reducing agents and carefully controlled reaction conditions to prevent over-reduction to the alcohol. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are commonly used for this purpose. Other methods might involve the conversion of the ester to a different functional group, such as a Weinreb amide, followed by reduction. organic-chemistry.org

Reactions Involving the Amino Functionality

The primary amino group at the 3'-position is a versatile functional handle, readily undergoing reactions such as acylation and diazotization, which serve as gateways to a multitude of other derivatives.

Acylation and Amidation Reactions

Acylation: The amino group can be readily acylated by reacting it with acylating agents like acid chlorides or acid anhydrides in the presence of a base. This reaction forms an amide linkage. For example, reaction with acetyl chloride would yield Methyl 3-(acetylamino)-[1,1'-biphenyl]-4-carboxylate. This transformation is often used to protect the amino group or to introduce new functionalities into the molecule.

Amidation: Direct amidation of the amino group is also possible. This can involve coupling with a carboxylic acid using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). More recently, methods for the direct amidation of unprotected amino acids using Lewis acid catalysts have also been developed, which could be applicable. researchgate.netnih.gov

Reaction Scheme: Acylation with Acetyl Chloride

Table 2: Common Reagents for Acylation/Amidation

ReactionReagent TypeExamples
Acylation Acid HalidesAcetyl chloride, Benzoyl chloride
Acid AnhydridesAcetic anhydride, Succinic anhydride
Amidation Coupling ReagentsDCC, EDC, HOBt

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt through a process called diazotization. libretexts.org This involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0-5 °C). askfilo.com The resulting diazonium salt, Methyl 3-diazo-[1,1'-biphenyl]-4-carboxylate chloride, is a highly versatile intermediate.

Reaction Scheme: Diazotization

The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles in substitution reactions.

Sandmeyer Reaction: This reaction uses copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This provides a reliable method for introducing these substituents onto the aromatic ring in patterns not easily achieved by direct electrophilic substitution. nih.govnih.gov

Schiemann Reaction: For the synthesis of the corresponding aryl fluoride, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) salt ([ArN₂]⁺[BF₄]⁻). Gentle heating of this salt results in its decomposition to the aryl fluoride, nitrogen gas, and boron trifluoride. askfilo.comwikipedia.orgscienceinfo.com This is known as the Balz-Schiemann reaction. quimicaorganica.org

Table 3: Transformations of the Diazonium Salt

Reaction NameReagent(s)Product Functional Group
Sandmeyer CuCl / HCl-Cl
CuBr / HBr-Br
CuCN / KCN-CN
Schiemann HBF₄, then Heat-F
Hydrolysis H₂O, H⁺, Heat-OH
Iodination KI-I

Nucleophilic Addition Reactions of the Amino Group

The primary amino group in Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate confers significant nucleophilic character to the molecule. This nucleophilicity allows it to participate in a range of nucleophilic addition reactions, where the lone pair of electrons on the nitrogen atom attacks an electrophilic center.

A key example of this reactivity is the Michael addition, or conjugate addition, reaction. In this process, the amino group can act as a nucleophile and add to α,β-unsaturated carbonyl compounds. For instance, the reaction with reactive metabolites like hydroxymethylvinyl ketone (HMVK) showcases the ability of nucleophilic amino groups to form mono- and bis-Michael adducts. nih.gov While specific studies on this compound are not detailed, its primary amine is expected to react similarly with Michael acceptors. nih.gov

Furthermore, the amino group can undergo nucleophilic addition to carbonyl compounds such as aldehydes and ketones to form a carbinolamine intermediate, which can then dehydrate to yield an imine (Schiff base). This reaction is fundamental in the synthesis of various larger molecules and is a common transformation for primary amines. The reactivity of the amino group is central to the catalytic mechanisms of enzymes like histone lysine (B10760008) methyltransferases, highlighting the intrinsic nucleophilic nature of such groups. researchgate.net Studies comparing the nucleophilic potential of various amino-containing compounds, such as Nε-(carboxymethyl) lysine and other amino acids with benzoquinones, have shown that secondary amines can exhibit greater reactivity than primary amines in similar structures. nih.gov However, the primary amine of this compound remains a potent nucleophile capable of these addition reactions. researchgate.netnih.gov

Table 1: Examples of Nucleophilic Addition Reactions for Primary Amines

Reaction Type Electrophile Example Intermediate Product Final Product
Michael Addition α,β-Unsaturated Ketone Enolate β-Amino Ketone

| Imine Formation | Aldehyde or Ketone | Carbinolamine | Imine (Schiff Base) |

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl Rings

The biphenyl core of this compound is subject to aromatic substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing amino and methyl carboxylate substituents.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The substituents on the biphenyl system strongly influence the rate and position of the electrophilic attack. wikipedia.orgdalalinstitute.com

Activating and Directing Effects : The amino (-NH₂) group is a powerful activating group and an ortho, para-director. It strongly donates electron density into its attached phenyl ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution. wikipedia.orgdalalinstitute.com Conversely, the methyl carboxylate (-COOCH₃) group is a deactivating group and a meta-director, withdrawing electron density from its ring. dalalinstitute.com

Due to these opposing effects, electrophilic attack will overwhelmingly favor the amino-substituted ring, which is significantly more electron-rich. youtube.com The incoming electrophile will be directed to the positions ortho and para to the amino group. Common EAS reactions include nitration (using HNO₃/H₂SO₄ to generate the NO₂⁺ electrophile), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). masterorganicchemistry.comlibretexts.org

Table 2: Predicted Regioselectivity of EAS on this compound

Reaction Reagents Major Product(s)
Nitration HNO₃, H₂SO₄ Methyl 3-amino-2-nitro-[1,1'-biphenyl]-4-carboxylate and Methyl 3-amino-5-nitro-[1,1'-biphenyl]-4-carboxylate

| Bromination | Br₂, FeBr₃ | Methyl 3-amino-2-bromo-[1,1'-biphenyl]-4-carboxylate and Methyl 3-amino-5-bromo-[1,1'-biphenyl]-4-carboxylate |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, is generally less common than EAS and requires specific conditions. libretexts.org The typical mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orglibretexts.org

This reaction is greatly facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.orgyoutube.com this compound does not possess these features in its ground state, making it generally unreactive toward NAS under standard conditions.

However, the amino group can be chemically converted into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂). The diazonium group is an excellent leaving group, which can then be displaced by a wide variety of nucleophiles in a reaction known as the Sandmeyer reaction or related transformations. This two-step process provides a powerful synthetic route to introduce functionalities that are not accessible through direct NAS.

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization is the process of chemically modifying a compound to produce a new substance with properties better suited for a specific purpose, such as chromatographic analysis or mechanistic studies. sdiarticle4.com

The primary amino group of this compound is an ideal target for derivatization to enhance its detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC). Because many amino compounds lack a strong chromophore or fluorophore, derivatization is employed to attach a tag that allows for sensitive UV-visible or fluorescence detection. sdiarticle4.comrsc.org This is typically performed pre-column, before the sample is injected into the HPLC system.

Common derivatizing agents for primary amines include:

Dansyl Chloride (DNS-Cl) : Reacts with primary amines to form highly fluorescent sulfonamide derivatives. The reaction time can be long, and the reagent itself can hydrolyze to a fluorescent product, making it suitable mainly for pre-column derivatization. sdiarticle4.com

o-Phthalaldehyde (OPA) : Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to yield intensely fluorescent isoindole derivatives. Its short reaction time and the non-fluorescent nature of the reagent make it applicable for both pre- and post-column methods. sdiarticle4.com

9-Fluorenylmethyl Chloroformate (Fmoc-Cl) : Another widely used reagent that forms stable, fluorescent derivatives with primary and secondary amines. sdiarticle4.com

Diethyl Ethoxymethylenemalonate (DEEMM) : This agent can be used to derivatize amino compounds for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for targeted analysis in complex matrices. nih.gov

Table 3: Common Derivatizing Agents for HPLC Analysis of Primary Amines

Reagent Detection Method Key Features
Dansyl Chloride (DNS-Cl) Fluorescence Forms highly fluorescent derivatives; reagent can hydrolyze. sdiarticle4.com
o-Phthalaldehyde (OPA) Fluorescence Fast reaction; non-fluorescent reagent. sdiarticle4.com
9-Fluorenylmethyl Chloroformate (Fmoc-Cl) Fluorescence Forms stable fluorescent adducts. sdiarticle4.com

| Benzoyl Chloride | UV-Visible | Forms stable benzoylated derivatives detectable by UV. sdiarticle4.com |

Isotopic labeling is a powerful technique used to investigate reaction mechanisms and trace the metabolic fate of molecules. nih.gov By replacing an atom in this compound with one of its heavier, stable isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N), the compound can be tracked and distinguished from its unlabeled counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

Methods for isotopic labeling can include:

Synthesis from Labeled Precursors : The most straightforward approach is to synthesize the molecule using starting materials that already contain the desired isotope. For example, a ¹⁵N-labeled aniline (B41778) derivative could be used in the synthesis to specifically label the amino group. researchgate.net

Hydrogen-Deuterium Exchange : The acidic proton of the carboxylate group and the protons on the amino group can be exchanged for deuterium (B1214612) by treatment with a deuterium source like D₂O, often under acidic or basic conditions. Aromatic protons are generally less labile but can sometimes be exchanged under more forcing conditions.

Methyl-Specific Labeling : While more common in protein NMR, techniques exist to introduce ¹³C-labeled methyl groups. nih.goveurisotop.com For this specific molecule, the methyl ester could potentially be synthesized using ¹³C-labeled methanol.

These labeling strategies are crucial for providing detailed insights into the pathways of chemical reactions and biological processes. nih.gov

General Oxidation and Reduction Processes

The functional groups of this compound are susceptible to both oxidation and reduction under appropriate conditions.

Oxidation

The amino group is sensitive to oxidation and can be converted to various other functional groups, including nitroso, nitro, or azo compounds, depending on the oxidizing agent and reaction conditions. Aromatic amines can be oxidized by reagents like potassium permanganate. ekb.eg The biphenyl ring system itself is generally stable to oxidation but can be cleaved under harsh conditions with strong oxidizing agents.

Reduction

The methyl carboxylate (ester) group is readily reducible. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (3-amino-[1,1'-biphenyl]-4-yl)methanol. Sodium borohydride (NaBH₄) is typically not strong enough to reduce esters but may do so under specific conditions or with catalysts. The aromatic rings are resistant to reduction under these conditions and require more specialized methods, such as catalytic hydrogenation at high pressure and temperature (Birch reduction), to be reduced.

Advanced Applications and Interdisciplinary Research of Methyl 3 Amino 1,1 Biphenyl 4 Carboxylate

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The strategic placement of reactive functional groups—an amino group and a methyl ester—on a semi-rigid biphenyl (B1667301) framework makes Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate a highly versatile intermediate in organic synthesis. These groups can be selectively modified, allowing for the construction of a wide array of more complex molecular architectures.

Precursor to Structurally Complex Organic Molecules and Fine Chemicals

The amine and ester functionalities of this compound serve as handles for a variety of chemical transformations, enabling its use as a precursor for structurally intricate organic molecules and fine chemicals. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and various heterocyclic systems. For instance, derivatives of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid have been synthesized and evaluated as novel inhibitors for human protein tyrosine phosphatase beta (HPTPβ), a key enzyme implicated in various cellular processes. researchgate.net This highlights the utility of the aminobiphenyl scaffold in generating compounds with potential therapeutic applications.

The methyl ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into acid chlorides, amides, or other esters. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable starting material for the synthesis of complex natural product analogs and other fine chemicals.

Scaffold for Molecular Diversification in Medicinal Chemistry Research

In the field of medicinal chemistry, the biphenyl moiety is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. This compound provides a readily accessible biphenyl core that can be systematically modified to generate libraries of diverse compounds for high-throughput screening.

The concept of "scaffold hopping" in drug design involves replacing a core molecular structure with a different one while retaining similar biological activity. The biphenyl scaffold of this compound can serve as a starting point for such explorations. By systematically altering the substituents on the biphenyl rings, medicinal chemists can fine-tune the pharmacological properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile. For example, a series of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been designed and synthesized as selective PKMYT1 inhibitors for the treatment of certain types of breast cancer, demonstrating the therapeutic potential of this class of compounds. nih.gov

The generation of a combinatorial library based on a central scaffold allows for the rapid exploration of the chemical space around a particular pharmacophore. researchgate.net This approach is crucial in the early stages of drug discovery for identifying hit and lead compounds.

Scaffold Potential Therapeutic Area Key Synthetic Transformations
AminobiphenylOncology, InflammationAcylation, Sulfonylation, Cross-coupling
Biphenyl CarboxamideOncologyAmide bond formation, Suzuki coupling

Applications in Agrochemical Design and Synthesis

The structural motifs present in this compound are also relevant to the design and synthesis of agrochemicals, such as herbicides and fungicides. The biphenyl core is found in several commercial pesticides, and the ability to introduce various functional groups allows for the optimization of their biological activity and environmental profile.

For instance, dipeptide compounds derived from 3-amino-3-arylpropanoic acids have been investigated for their fungicidal activity. google.com While not a direct application of the title compound, this demonstrates the potential for amino acid-like structures on an aryl backbone to yield agrochemically active molecules. The amino and carboxylate groups of this compound can be used to introduce peptide-like linkages or other functionalities known to be active against agricultural pests. The development of novel carboxylic acid amide (CAA) fungicides is an active area of research aimed at overcoming resistance in plant pathogens. rsc.org

Contributions to Materials Science Research

The rigid and aromatic nature of the biphenyl unit in this compound makes it an attractive building block for the synthesis of advanced materials with unique properties.

Building Block for the Synthesis of Novel Polymeric Materials

The bifunctional nature of this compound allows it to be used as a monomer in the synthesis of various polymers, particularly polyamides. Polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. nih.gov

The amino group of the molecule can react with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form amide linkages, leading to the formation of a polymer chain. The biphenyl unit incorporated into the polymer backbone imparts rigidity and thermal stability. The properties of the resulting polyamide can be tailored by the choice of the comonomer. For example, the synthesis of polyamides from diamines containing amino acid residues has been explored for the development of biodegradable materials. nih.gov

Polymer Type Potential Properties Key Polymerization Reaction
PolyamideHigh thermal stability, mechanical strengthPolycondensation
Poly(amino acid) derivativesBiocompatibility, biodegradabilityRing-opening polymerization of N-carboxyanhydrides

Integration into Functional Materials with Specific Optical or Electronic Properties

The biphenyl core of this compound is a chromophore that can be incorporated into larger conjugated systems to create functional materials with specific optical and electronic properties. Such materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

By chemically modifying the amino and carboxylate groups, the electronic properties of the biphenyl unit can be tuned. For example, the amino group can be converted into a triarylamine, a common hole-transporting moiety in OLEDs. The carboxylate group can be used to attach the molecule to other components or to modify its solubility and processing characteristics. The development of functional polymers with tailored optical and electronic properties is a rapidly growing field of materials science. beilstein-journals.org The incorporation of well-defined molecular building blocks like this compound is a key strategy in the design of these advanced materials.

Investigation in Biological and Pharmacological Research as a Chemical Scaffold

The biphenyl scaffold is a privileged structure in medicinal chemistry, valued for its rigid, yet conformationally flexible nature, which allows it to present substituents in a well-defined three-dimensional arrangement for interaction with biological targets. This compound serves as a key building block, or chemical scaffold, incorporating the essential features of the biphenyl core with reactive handles—an amino group and a methyl ester—that facilitate the synthesis of diverse molecular libraries for biological screening.

Design of Biphenyl-based Ligands for Protein-Ligand Interaction Studies

The rational design of ligands is a cornerstone of modern drug discovery, aiming to create molecules that bind with high affinity and specificity to a target protein. The biphenyl framework is particularly useful as it allows for the exploration of two distinct regions of a protein's binding pocket simultaneously. The amino and carboxylate groups on the this compound scaffold provide convenient points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).

A pertinent example of a similar scaffold in action is the development of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as potent and selective inhibitors of PKMYT1, a protein kinase implicated in certain cancers. nih.gov In a structure-based design approach, researchers utilized the amino-biphenyl-carboxamide core to synthesize a series of compounds. X-ray crystallography of these inhibitors bound to PKMYT1 revealed that the biphenyl scaffold correctly positioned the substituents to form key binding interactions with specific amino acid residues, such as Asp251 and Tyr121, within the kinase's active site. nih.gov This strategic design led to inhibitors with excellent potency against PKMYT1 while sparing the closely related kinase WEE1, a critical factor for achieving a targeted therapeutic effect. nih.gov This work underscores how the biphenyl scaffold can be systematically modified to optimize protein-ligand interactions and achieve high target selectivity.

Compound Modification AreaInteraction with Protein Target (PKMYT1)Effect on Potency/Selectivity
2-Amino GroupForms hydrogen bonds with the kinase hinge region.Essential for anchoring the ligand in the ATP-binding site.
Biphenyl CoreOrients substituents into distinct sub-pockets of the active site.Provides a rigid framework to control the geometry of interactions.
Carboxamide MoietyEngages in hydrogen bonds with residues like Asp251.Contributes significantly to binding affinity.
Substituents on Second Phenyl RingForms specific interactions with residues such as Tyr121.Modifications in this region were crucial for achieving selectivity over WEE1 kinase. nih.gov

Development of Chemical Probes for Biochemical Pathway Elucidation

Chemical probes are powerful tools designed to selectively interact with a specific protein target within a complex biological system, such as a living cell, to study its function or track its activity. The development of a high-quality chemical probe often begins with a potent and selective inhibitor scaffold, such as those derived from this compound.

The process involves chemically modifying the scaffold to incorporate a reporter tag—such as a fluorophore, a biotin (B1667282) molecule for affinity purification, or a photoreactive group for covalent labeling—without significantly compromising the molecule's binding affinity and selectivity for its target. nih.gov These probes can then be used in techniques like Activity-Based Protein Profiling (ABPP) to identify the targets of a drug, visualize enzyme activity in cells, or discover new biochemical pathways. nih.gov

For instance, a selective inhibitor based on the amino-biphenyl-carboxylate scaffold could be transformed into a probe. A linker arm would be attached to a position on the molecule that is not critical for protein binding, and a reporter tag would be conjugated to the end of this linker. Such a probe could be used to confirm target engagement in cells, pull down the target protein and its binding partners to understand its network of interactions, or be used in competitive binding assays to screen for other molecules that bind to the same target. nih.govnih.gov

Probe ComponentFunctionExample
Binding Scaffold (Warhead)Provides high affinity and selectivity for the protein of interest.A derivative of this compound.
LinkerConnects the scaffold to the reporter tag without disrupting binding.Polyethylene glycol (PEG) or a simple alkyl chain.
Reporter TagEnables detection, visualization, or purification of the probe-protein complex.Biotin, Rhodamine (fluorophore), or an Azide/Alkyne group for click chemistry. nih.gov
Reactive Group (Optional)Forms a covalent bond with the target protein for permanent labeling.Fluorophosphonate or a diazirine group. nih.gov

Environmental Fate and Degradation Studies of Biphenyl Carboxylates

Biphenyl carboxylates, as part of the broader class of biphenyl compounds, can enter the environment through various industrial and waste streams. Understanding their environmental fate, including how they are broken down by biological and chemical processes, is crucial for assessing their persistence and potential ecological impact.

Biodegradation Pathways of Related Biphenyl Compounds

Microorganisms have evolved diverse metabolic pathways to degrade aromatic hydrocarbons like biphenyl. The biodegradation of these compounds is a key process in their environmental removal. The pathways for biphenyl degradation are well-studied and serve as a model for substituted derivatives.

Aerobic Biodegradation: Under aerobic conditions, the primary pathway for biphenyl degradation is initiated by the enzyme biphenyl dioxygenase (BphA). This enzyme introduces two hydroxyl groups onto one of the aromatic rings to form a cis-dihydrodiol. researchgate.net A subsequent series of enzymatic reactions, often referred to as the "upper pathway," converts this intermediate through ring-cleavage to metabolites like benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate, which can then enter central metabolic cycles. researchgate.net Many bacteria capable of degrading biphenyl can also co-metabolize lightly chlorinated biphenyls (PCBs) using the same enzymatic machinery.

Anaerobic Biodegradation: In the absence of oxygen, a different set of microorganisms can degrade biphenyls. Under sulfate-reducing conditions, for example, the degradation of biphenyl has been shown to proceed through an initial carboxylation step, forming biphenyl-4-carboxylic acid as a key intermediate. This process suggests that biphenyl carboxylates themselves could be intermediates in the anaerobic degradation of biphenyl. Further degradation of these carboxylated intermediates eventually leads to the complete mineralization of the compound to carbon dioxide.

Microorganism GenusDegradation ConditionKey Enzyme(s)/Pathway
PseudomonasAerobicBiphenyl dioxygenase (BphA), Biphenyl upper pathway. researchgate.net
RhodococcusAerobicBiphenyl dioxygenase (BphA), diverse catabolic pathways.
BurkholderiaAerobicBiphenyl dioxygenase (BphA), high efficiency in PCB degradation.
DesulfotomaculumAnaerobic (Sulfate-reducing)Carboxylation pathway, forming biphenyl-4-carboxylic acid.

Chemical Degradation Mechanisms under Environmental Conditions

In addition to biodegradation, abiotic chemical processes contribute to the transformation of biphenyl compounds in the environment. These reactions are primarily driven by sunlight and reactive chemical species present in the atmosphere and water.

Photolysis: Direct photolysis can occur when a chemical absorbs light energy, leading to its decomposition. While biphenyl itself does not absorb sunlight strongly, the presence of substituents on the biphenyl rings can alter its absorption properties and increase its susceptibility to photodegradation. This process is particularly relevant for the breakdown of biphenyls in surface waters and in the atmosphere.

Oxidation by Hydroxyl Radicals: In the atmosphere, the dominant degradation pathway for volatile organic compounds, including biphenyls, is reaction with hydroxyl radicals (•OH). These highly reactive species initiate a chain of reactions that break down the aromatic rings. The calculated atmospheric half-life for the photooxidative degradation of biphenyl by hydroxyl radicals is approximately 2 days. Reactions with ozone and nitrate (B79036) radicals are considered to be of minor importance for the degradation of the parent biphenyl molecule.

Degradation MechanismEnvironmental CompartmentDescription
Direct PhotolysisSurface Water, AtmosphereDecomposition of the molecule upon absorption of solar radiation. Rate depends on the chemical structure and light intensity.
Reaction with Hydroxyl Radicals (•OH)Atmosphere, WaterOxidative degradation initiated by highly reactive •OH radicals, leading to ring cleavage. This is the primary atmospheric removal process.
HydrolysisWater, SoilCleavage of chemical bonds by reaction with water. For this compound, the ester group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes for Enantiopure Derivatives

The presence of the biphenyl (B1667301) axis in Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate introduces the possibility of atropisomerism if rotation around the central carbon-carbon bond is restricted. The development of asymmetric synthetic routes to access enantiopure derivatives of this compound is a critical area for future research, as the biological activity and material properties of chiral biphenyls are often enantiomer-dependent.

A primary strategy to achieve this will be through asymmetric cross-coupling reactions . The Suzuki-Miyaura coupling, a powerful method for biphenyl synthesis, can be rendered enantioselective through the use of chiral ligands. Future work should focus on the development and application of novel chiral phosphine (B1218219) ligands, such as those based on ferrocene (B1249389) or biaryl backbones, to control the stereochemistry of the coupling between a suitably substituted aminophenylboronic acid and a methyl 4-halobenzoate derivative. The optimization of reaction conditions, including the choice of palladium precursor, base, and solvent, will be crucial for achieving high enantioselectivity.

Another promising avenue is asymmetric hydrogenation . While typically used for the reduction of prochiral olefins and ketones, recent advances have demonstrated its utility in the desymmetrization of prochiral substrates. Research could explore the synthesis of a prochiral precursor to this compound, which could then be subjected to asymmetric hydrogenation using chiral catalysts, such as those based on rhodium or ruthenium with chiral diphosphine ligands, to establish the desired stereocenter.

Furthermore, chiral resolution of a racemic mixture of a suitable derivative of this compound could be explored. This could be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. While a classical approach, it remains a viable method for obtaining enantiopure compounds.

Synthetic StrategyKey ComponentsPotential Advantages
Asymmetric Suzuki-Miyaura CouplingChiral phosphine ligands, Palladium catalystHigh convergency, broad substrate scope
Asymmetric HydrogenationChiral Rhodium or Ruthenium catalystsHigh enantioselectivity, atom economy
Chiral ResolutionChiral resolving agents (e.g., tartaric acid derivatives)Established methodology, applicable to a range of derivatives

Exploration of Novel Reaction Pathways and Catalytic Transformations

The functional groups present in this compound—the amino group, the ester, and the aromatic rings—offer multiple sites for further chemical modification. The exploration of novel reaction pathways and catalytic transformations will be key to unlocking the full synthetic potential of this scaffold.

Catalytic C-H functionalization represents a powerful and atom-economical approach to directly modify the aromatic rings. Future research should investigate the directed C-H amination or arylation of the biphenyl core, using the existing amino or carboxylate group as a directing group. This would allow for the late-stage introduction of diverse substituents, expanding the chemical space accessible from this starting material.

Photoredox catalysis has emerged as a mild and versatile tool for a wide range of chemical transformations. The amino group of this compound could be a substrate for photoredox-mediated reactions, such as decarboxylative amination or other C-N bond-forming reactions. This could enable the synthesis of novel derivatives that are not accessible through traditional methods.

Furthermore, the functionalization of the amino group itself is a rich area for exploration. Beyond simple acylation or alkylation, modern catalytic methods could be employed for more complex transformations. For example, copper- or palladium-catalyzed cross-coupling reactions could be used to introduce new aryl or alkyl groups at the nitrogen atom.

Reaction TypePotential TransformationEnabling Technology
C-H FunctionalizationDirect introduction of new substituents on the biphenyl ringsTransition metal catalysis (e.g., Pd, Rh, Cu)
Photoredox CatalysisNovel C-N bond formations, decarboxylative couplingsVisible light photocatalysts (e.g., iridium or ruthenium complexes)
Amino Group FunctionalizationArylation, alkylation, and other C-N bond formationsCopper or palladium catalysis

Integration into Supramolecular Architectures and Self-Assembled Systems

The rigid biphenyl core combined with the hydrogen-bonding capabilities of the amino and carboxylate groups makes this compound an excellent candidate for the construction of supramolecular architectures and self-assembled systems.

Future research should focus on the design and synthesis of biphenyl-based macrocycles and polymers . By linking multiple units of this compound, or its derivatives, it should be possible to create novel macrocyclic hosts with defined cavities for molecular recognition and sensing applications. Similarly, polymerization could lead to new materials with interesting optical or electronic properties.

The use of this compound as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs) is another promising direction. The amino and carboxylate groups can coordinate to metal ions, leading to the formation of extended, porous structures. These materials could have applications in gas storage, separation, and catalysis.

Furthermore, the principles of self-assembly can be harnessed to create complex nanostructures. By carefully designing derivatives of this compound with appropriate intermolecular interactions, it should be possible to control their assembly into well-defined shapes, such as nanotubes, nanofibers, or vesicles, for applications in drug delivery and materials science.

Supramolecular SystemPotential ApplicationKey Design Principle
Macrocycles and PolymersMolecular recognition, sensing, novel materialsCovalent linkage of biphenyl units
Coordination Polymers/MOFsGas storage, separation, catalysisCoordination of amino/carboxylate groups to metal ions
Self-Assembled NanostructuresDrug delivery, materials scienceControl of intermolecular interactions (e.g., H-bonding, π-stacking)

High-Throughput Synthesis and Screening for Discovery of New Applications

To accelerate the discovery of new applications for derivatives of this compound, high-throughput synthesis and screening methodologies will be indispensable.

Parallel synthesis techniques can be employed to rapidly generate large libraries of compounds based on this scaffold. By systematically varying the substituents on the aromatic rings and modifying the amino and carboxylate groups, a diverse collection of molecules can be created for biological screening. This approach is particularly valuable for identifying new drug candidates.

DNA-encoded library (DEL) technology offers an even more powerful approach to explore vast chemical space. By attaching a unique DNA tag to each derivative of this compound, it is possible to synthesize and screen libraries containing millions or even billions of compounds simultaneously. This technology has the potential to rapidly identify high-affinity ligands for a wide range of biological targets.

The screening of these libraries against various biological targets, such as enzymes and receptors, will be crucial for identifying new therapeutic applications. High-throughput screening assays can be used to quickly assess the biological activity of large numbers of compounds, leading to the identification of promising "hits" for further development.

High-Throughput MethodKey FeaturePrimary Application
Parallel SynthesisRapid generation of discrete compound librariesLead discovery and optimization
DNA-Encoded Library (DEL) TechnologySynthesis and screening of massive compound collectionsHit identification against diverse biological targets
High-Throughput Screening (HTS)Automated biological testing of large compound librariesIdentification of biologically active compounds

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl boronate esters and halogenated precursors. For example, methyl biphenyl carboxylate derivatives are synthesized via coupling of methyl 4-bromobenzoate with boronate-functionalized aryl rings under Pd(PPh₃)₄ catalysis . Optimization includes:

  • Solvent systems : Toluene/EtOH (10:3) with aqueous Na₂CO₃ for pH control .
  • Temperature : Reactions at 110°C for 6 hours improve conversion .
  • Purification : Column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) isolates products with >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms ester/amino groups .
  • FTIR : Identifies C=O (1700–1720 cm⁻¹) and N–H stretches (3300–3500 cm⁻¹) .
  • Elemental analysis : Validates stoichiometry; discrepancies (e.g., C 75.93% found vs. 76.78% calculated) may require HRMS for resolution .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-amino substituent influence regioselectivity in further functionalization?

The 3-amino group acts as an electron-donating substituent, directing electrophilic reactions to the para position. For example:

  • C–H activation : In anisole derivatives, methoxy groups facilitate ortho-arylation via π-complexation with Pd; amino groups may similarly guide reactivity .
  • Steric hindrance : Bulky substituents (e.g., 4-methylpiperazine) at the 4'-position require tailored catalysts (e.g., Ni/Pd dual systems) to avoid steric clashes .

Q. What strategies resolve contradictory elemental analysis results in synthesized derivatives?

Discrepancies (e.g., C/N ratios) arise from incomplete purification or side reactions. Solutions include:

  • Repetition under inert atmospheres to minimize oxidation .
  • Complementary techniques : HRMS for exact mass validation or X-ray crystallography for structural confirmation .

Q. How is this compound utilized in medicinal chemistry for targeted protein degradation?

The biphenyl core serves as a scaffold for proteolysis-targeting chimeras (PROTACs). For example:

  • WDR5 degraders : The amino group is functionalized with hydroxy-nicotinamide moieties to recruit E3 ligases, enabling degradation of WD40-repeat proteins .
  • Linker optimization : Varying linker length/spacing (e.g., tert-butyl vs. methyl esters) balances proteasome engagement and cellular permeability .

Q. What methodological considerations ensure stability during storage and handling?

  • Temperature : Store at 2–8°C to prevent ester hydrolysis .
  • Light sensitivity : Amber vials mitigate degradation of photoactive biphenyl cores .
  • Moisture control : Use molecular sieves in polar solvents (e.g., DMSO) .

Q. How does this compound contribute to materials science applications?

Its planar biphenyl structure enables:

  • Liquid crystals : Schiff base derivatives (e.g., coumarin-linked analogs) exhibit mesomorphic phases, studied via DSC and polarized microscopy .
  • Optoelectronic materials : Electron-rich amino groups enhance charge transport in thin-film transistors (DFT modeling predicts HOMO/LUMO alignment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.